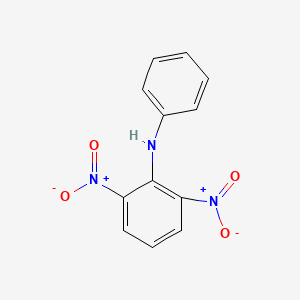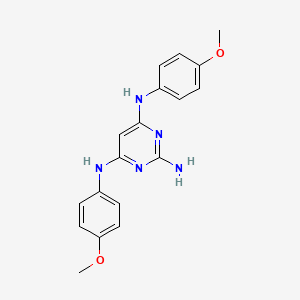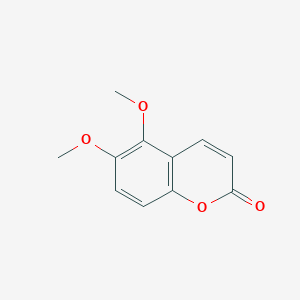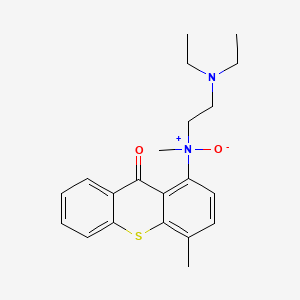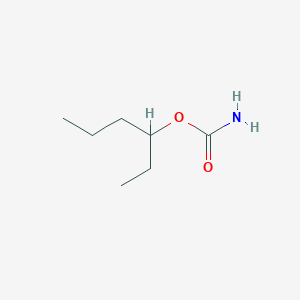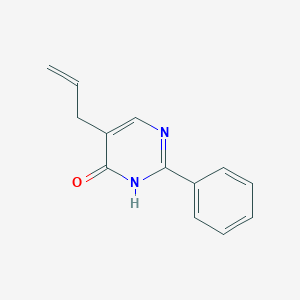
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-phenyl-4,6-dioxohexanoic acid ethyl ester. This intermediate is then cyclized with urea to yield the desired pyrimidinone compound.
Reaction Conditions:
Condensation Reaction: Benzaldehyde and ethyl acetoacetate are reacted in ethanol with ammonium acetate as a catalyst at reflux temperature.
Cyclization Reaction: The intermediate is treated with urea in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and prop-2-en-1-yl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Lacks the prop-2-en-1-yl group.
5-(Prop-2-en-1-yl)pyrimidin-4(3H)-one: Lacks the phenyl group.
2-Phenyl-5-methylpyrimidin-4(3H)-one: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both the phenyl and prop-2-en-1-yl groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
6203-97-0 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O/c1-2-6-11-9-14-12(15-13(11)16)10-7-4-3-5-8-10/h2-5,7-9H,1,6H2,(H,14,15,16) |
Clave InChI |
FXPLNQKXISMRHO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CN=C(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)

![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
